2-Ethyl-2'-methoxybenzophenone

Description

BenchChem offers high-quality 2-Ethyl-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMBRTXVWAKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641452 | |

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-44-4 | |

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2'-methoxybenzophenone and its Core Structural Analogs

Introduction: The landscape of organic chemistry is vast, with countless molecules holding potential for novel applications in drug discovery, materials science, and chemical synthesis. This guide addresses the compound 2-Ethyl-2'-methoxybenzophenone (CAS 750633-44-4) . Initial research indicates that this specific molecule is a niche research chemical with limited publicly available data beyond supplier listings.[1][2][3] Consequently, a comprehensive, in-depth guide on this particular compound is not feasible from existing literature.

However, to provide valuable context for researchers and drug development professionals working with benzophenone derivatives, this guide will pivot to an in-depth analysis of its core structural analogs: 2-Methoxybenzophenone and the widely-used 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) . By understanding the synthesis, properties, and applications of these closely related, well-documented compounds, scientists can infer potential characteristics and establish a foundational framework for investigating novel derivatives like 2-Ethyl-2'-methoxybenzophenone.

Part 1: 2-Ethyl-2'-methoxybenzophenone (CAS 750633-44-4) - An Overview

This compound belongs to the benzophenone family, characterized by a diphenyl ketone core. The specific nomenclature indicates an ethyl group at the 2-position of one phenyl ring and a methoxy group at the 2'-position of the second phenyl ring.

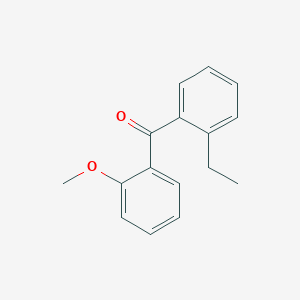

Caption: Putative structure of 2-Ethyl-2'-methoxybenzophenone.

| Property | Value | Source |

| CAS Number | 750633-44-4 | [1][2] |

| Molecular Formula | C16H16O2 | Inferred |

| Purity (Typical) | 96% | [2] |

| Suppliers | Shaanxi Dideu Medichem Co. Ltd., Alfa Chemistry, Fluorochem | [1][2][3] |

Due to the absence of detailed experimental data, further discussion will focus on its foundational analogs.

Part 2: Technical Analysis of 2-Methoxybenzophenone (CAS 2553-04-0)

2-Methoxybenzophenone serves as a direct structural precursor, lacking only the ethyl group of our target compound. Its properties and synthesis provide a strong baseline for understanding the core chemistry.

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point, indicating its crystalline nature.

| Property | Value | Source |

| IUPAC Name | (2-methoxyphenyl)-phenylmethanone | [4] |

| Molecular Formula | C14H12O2 | [4][5] |

| Molecular Weight | 212.24 g/mol | [4][5] |

| Melting Point | 36-38 °C | [5] |

| Boiling Point | 149-150 °C (at 1 mm Hg) | [5] |

| Density | 1.1035 g/cm³ | [5] |

Synthesis Protocol: O-Methylation of 2-Hydroxybenzophenone

The most direct synthesis involves the methylation of the hydroxyl group of 2-hydroxybenzophenone. This is a classic Williamson ether synthesis, where an alkoxide is reacted with a methylating agent.

Causality: The choice of a weak base and a suitable solvent is critical. The hydroxyl group on the benzophenone is phenolic and thus acidic enough to be deprotonated. Using a potent methylating agent like diazomethane (as historically noted) or a more common laboratory reagent like dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate ensures efficient conversion.[5] The reaction proceeds via an SN2 mechanism.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-hydroxybenzophenone in a polar aprotic solvent such as acetone or DMF.

-

Deprotonation: Add a slight excess of a mild base (e.g., anhydrous K2CO3) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with dilute aqueous NaOH to remove any unreacted starting material, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Final Product: Purify the resulting residue by column chromatography or recrystallization to yield pure 2-methoxybenzophenone.

Caption: Synthesis workflow for 2-Methoxybenzophenone.

Spectroscopic and Safety Information

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak (m/z = 212), with major fragments at 135 and 77, corresponding to the methoxybenzoyl and phenyl cations, respectively.[4]

-

Safety: This compound is classified as causing skin and eye irritation.[4] Standard laboratory precautions, including the use of gloves and safety glasses, are required.[6][7]

Part 3: Technical Analysis of 2-Hydroxy-4-methoxybenzophenone (Oxybenzone, CAS 131-57-7)

Oxybenzone is a commercially significant benzophenone derivative, and its extensive documentation offers deep insights into the applications and biological interactions of this class of molecules.

Key Applications

The primary function of Oxybenzone stems from its ability to absorb ultraviolet radiation, making it a cornerstone ingredient in many consumer and industrial products.

-

UV Filter in Sunscreens: It is a broad-spectrum UV absorber used in sunscreen and personal care products to protect the skin from sun damage.[8][9][10] Its mechanism involves absorbing harmful UV-A rays, preventing them from penetrating the skin.[8]

-

Photostabilizer: It is incorporated into plastics, polymers, and surface coatings to prevent degradation and discoloration caused by exposure to sunlight.[9][11]

-

Pharmaceutical Formulations: It can be used to protect light-sensitive active pharmaceutical ingredients (APIs) from degradation.[9]

Physicochemical Properties

| Property | Value | Source |

| Common Names | Oxybenzone, Benzophenone-3 | [9][10] |

| Appearance | White to light yellow crystalline powder | [8][10] |

| Molecular Formula | C14H12O3 | [8][9] |

| Molecular Weight | 228.24 g/mol | [8] |

| Melting Point | 62-65 °C | [9] |

| Solubility | Limited in water; soluble in organic solvents | [10] |

| LogP | 3.79 | [8] |

Synthesis Protocol: Selective Methylation

The industrial synthesis of Oxybenzone typically starts from 2,4-dihydroxybenzophenone. The key challenge is the selective methylation of the hydroxyl group at the 4-position, which is more acidic and sterically accessible than the hydroxyl group at the 2-position (which is involved in intramolecular hydrogen bonding with the carbonyl oxygen).

Causality: The regioselectivity of the methylation is controlled by the differential reactivity of the two hydroxyl groups. The 4-hydroxyl group is more readily deprotonated. By using a controlled amount of base and a methylating agent, this position can be selectively functionalized.

Step-by-Step Methodology: [12]

-

Charging Reactor: In a suitable reactor, charge 2,4-dihydroxybenzophenone, a solvent (e.g., chlorobenzene), and a phase transfer catalyst (e.g., a quaternary ammonium salt).[12]

-

Base Addition: Add an aqueous solution of an alkali base, such as sodium hydroxide.[12]

-

Methylation: Introduce a methylating agent, such as methyl halide (e.g., chloromethane).[12]

-

Reaction Conditions: Heat the reaction mixture under pressure to a specified temperature (e.g., 100 °C) for several hours.[12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture, separate the organic phase, and wash it to remove impurities.

-

Purification: Concentrate the organic phase and purify the crude product by recrystallization to obtain high-purity 2-hydroxy-4-methoxybenzophenone.[12]

Caption: Industrial synthesis workflow for Oxybenzone.

Biological Profile and Safety

-

Metabolism: Studies in rats and mice show that Oxybenzone is well-absorbed after oral or dermal administration and is primarily excreted in urine and feces as glucuronide and sulfate conjugates.[13]

-

Toxicity: High-dose toxicity studies have shown effects such as increased liver and kidney weights and, at very high concentrations in feed, some reproductive effects like decreased sperm density in rodents.[11] These studies are crucial for establishing safety profiles for human use.

-

Handling: Standard safety protocols should be followed, including wearing protective gloves, clothing, and eye protection to avoid direct contact.[6][14]

Conclusion

While 2-Ethyl-2'-methoxybenzophenone (CAS 750633-44-4) remains a compound with minimal published technical data, a thorough understanding of its structural analogs, 2-Methoxybenzophenone and 2-Hydroxy-4-methoxybenzophenone , provides a robust scientific foundation for any researcher entering this chemical space. The synthesis pathways, physicochemical properties, and established applications of these related molecules offer predictive insights and methodological guidance. Future research on 2-Ethyl-2'-methoxybenzophenone would logically begin by adapting the synthesis and characterization techniques outlined here, followed by screening for applications where benzophenones are known to excel, such as UV absorption or as intermediates in organic synthesis.

References

-

Guangzhou Weiba Technology Co., Ltd. (n.d.). 750633-44-4, 2-Ethyl-2'-methoxybenzophenone. Retrieved from [Link]

-

Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

-

National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Administered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxybenzophenone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Retrieved from [Link]

-

Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. UL Prospector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzophenone. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.

-

European Patent Office. (1999). EP 0721929 B1 - Process for the manufacture of hydroxyalkoxybenzophenones. Retrieved from [Link]

- Google Patents. (2019). CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.

-

PubMed. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.

-

Eureka | Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

-

University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 750633-44-4,2-Ethyl-2'-methoxybenzophenone [weeiboo.com]

- 4. 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHOXYBENZOPHENONE CAS#: 2553-04-0 [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 131-57-7: 2-Hydroxy-4-methoxybenzophenone | CymitQuimica [cymitquimica.com]

- 11. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 13. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

2-Ethyl-2'-methoxybenzophenone chemical structure and IUPAC name

An In-depth Technical Guide to 2-Ethyl-2'-methoxybenzophenone

Introduction

Substituted benzophenones are a cornerstone of synthetic chemistry, finding extensive applications as photoinitiators, UV blockers, and key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the robust diaryl ketone core, which can be functionalized to modulate electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, unsymmetrically substituted derivative: 2-Ethyl-2'-methoxybenzophenone . Due to its limited presence in commercial catalogs and literature, this document serves as a foundational technical resource, elucidating its structure, nomenclature, a robust protocol for its synthesis, and predicted analytical characteristics based on established chemical principles and data from close structural analogs.

Part 1: Molecular Identification and Structure

IUPAC Nomenclature and Structural Elucidation

The systematic name for the topic compound under IUPAC (International Union of Pure and Applied Chemistry) guidelines is (2-ethylphenyl)(2-methoxyphenyl)methanone .[1][2] The name clearly defines the connectivity of the molecule:

-

Methanone: This is the parent name for a ketone functional group (-C=O-) where the carbonyl carbon is bonded to two other carbon atoms.

-

(2-ethylphenyl): This indicates a phenyl (benzene) ring substituted with an ethyl group (-CH₂CH₃) at the ortho (position 2) relative to its point of attachment to the carbonyl carbon.

-

(2-methoxyphenyl): This indicates a second, distinct phenyl ring substituted with a methoxy group (-OCH₃) at its ortho (position 2') relative to the carbonyl carbon.

The use of the prime symbol (') distinguishes the positions on the second phenyl ring from those on the first.

Table 1: Core Molecular Properties

| Property | Value | Source/Method |

| IUPAC Name | (2-ethylphenyl)(2-methoxyphenyl)methanone | IUPAC Rules[1] |

| Molecular Formula | C₁₆H₁₆O₂ | Calculated |

| Molecular Weight | 240.30 g/mol | Calculated |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | Structure-based |

| CAS Number | Not found in searched databases. | Database Search |

Chemical Structure Diagram

The chemical structure of 2-Ethyl-2'-methoxybenzophenone is visualized below. The diagram highlights the spatial arrangement of the ethyl and methoxy groups on their respective phenyl rings, flanking the central carbonyl bridge.

Caption: Chemical structure of (2-ethylphenyl)(2-methoxyphenyl)methanone.

Part 2: Synthesis Protocol

The synthesis of unsymmetrical benzophenones is most classically achieved via the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For 2-Ethyl-2'-methoxybenzophenone, two logical retrosynthetic pathways exist. Pathway A, involving the acylation of 2-ethylanisole, is presented here as the preferred route due to the potential for the Lewis acid to complex with the methoxy group, which can influence reactivity and regioselectivity.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of 2-Ethyl-2'-methoxybenzophenone.

Detailed Experimental Methodology

Causality: The choice of dichloromethane (DCM) as a solvent is due to its inert nature under Friedel-Crafts conditions and its ability to dissolve the reactants and the intermediate acylium ion complex.[4] The reaction is initiated at 0°C to control the initial exothermic reaction between the acyl chloride and the aluminum chloride catalyst.

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions, which are critical for the activity of the Lewis acid catalyst.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.

-

Acylium Ion Formation: 2-Methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the acylium ion-Lewis acid complex.

-

Electrophilic Aromatic Substitution: Ethylbenzene (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Reaction Quench: The reaction mixture is slowly and cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction and Washing: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Ethyl-2'-methoxybenzophenone.[4]

Part 3: Analytical Characterization (Predicted)

Due to the absence of published experimental data for 2-Ethyl-2'-methoxybenzophenone, the following spectral characteristics are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzophenone and other substituted benzophenones.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-7.8 ppm) due to the overlapping signals of the eight aromatic protons. The ethyl group should present as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 2.7 ppm. The methoxy group will appear as a sharp singlet (CH₃) around 3.7-3.8 ppm.[5]

-

¹³C NMR: The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, approximately 195-197 ppm.[5][7] The spectrum will show 14 distinct aromatic carbon signals, one methoxy carbon signal (around 55-56 ppm), and two aliphatic carbon signals for the ethyl group.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.8 | Multiplet | 8 x Ar-H |

| ¹H | ~3.7 - 3.8 | Singlet | -OCH₃ |

| ¹H | ~2.7 | Quartet | -CH₂CH₃ |

| ¹H | ~1.2 | Triplet | -CH₂CH₃ |

| ¹³C | ~196 | Singlet | C=O |

| ¹³C | ~120 - 160 | Multiple lines | 12 x Ar-C, 2 x Ar-C-Subst. |

| ¹³C | ~55.6 | Singlet | -OCH₃ |

| ¹³C | ~29 | Singlet | -CH₂CH₃ |

| ¹³C | ~15 | Singlet | -CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone, expected in the range of 1660-1680 cm⁻¹.[6] Other significant peaks will include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (2850-2960 cm⁻¹), and C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 240. Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic benzoyl-type fragment ions.

Part 4: Applications and Safety Considerations

Potential Applications

Benzophenone derivatives are widely utilized for their ability to absorb UV radiation. As such, 2-Ethyl-2'-methoxybenzophenone could potentially be investigated as:

-

A UV absorber in plastics, coatings, and cosmetic formulations.

-

A photoinitiator in polymer chemistry for UV curing processes.

-

A synthetic intermediate for the construction of more complex molecules in medicinal chemistry and materials science.

Safety and Handling

While specific toxicity data for 2-Ethyl-2'-methoxybenzophenone is unavailable, it should be handled with the care appropriate for a novel research chemical. General precautions for substituted benzophenones should be followed:

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Ethyl-2'-methoxybenzophenone represents an interesting, yet underexplored, member of the vast benzophenone family. This guide provides a comprehensive theoretical framework for its study, from its unambiguous identification and a reliable synthetic protocol to its predicted analytical signature. By leveraging established principles of organic chemistry and data from analogous structures, researchers are equipped with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this compound in their respective fields.

References

-

Benchchem. (n.d.). Minimizing byproduct formation in the synthesis of asymmetric benzophenones. Retrieved from Benchchem website.[8]

-

The Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications.

-

ACS Publications. (n.d.). Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. The Journal of Organic Chemistry.[9]

-

ACS Publications. (n.d.). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters.[10]

-

ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols.[11]

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.[3]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from University of Delaware, Department of Chemistry and Biochemistry.[4]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.[5]

-

Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation.[12]

-

Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.[13]

-

Simek, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. California Polytechnic State University at San Luis Obispo.[1]

-

Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone.[6]

-

ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.[14]

-

SpectraBase. (n.d.). 2-Methoxybenzophenone - Optional[13C NMR] - Chemical Shifts.[7]

-

ChemicalBook. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR spectrum.[15]

-

BLD Pharm. (n.d.). 341022-06-8|2-Ethyl-4'-methoxybenzophenone.[16]

-

YouTube. (2016). IUPAC Nomenclature of Substituted Benzenes.[17]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).[18]

-

Reddit. (2023). How does this nomenclature work?. r/chemhelp.[2]

-

IUPAC. (n.d.). Table 27(a) Carbonyl compounds and derived substituent groups. Parent structures.[19]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. reddit.com [reddit.com]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. Friedel-Crafts Acylation [www1.udel.edu]

- 5. rsc.org [rsc.org]

- 6. homework.study.com [homework.study.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. scribd.com [scribd.com]

- 13. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 14. researchgate.net [researchgate.net]

- 15. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR spectrum [chemicalbook.com]

- 16. 341022-06-8|2-Ethyl-4'-methoxybenzophenone|BLD Pharm [bldpharm.com]

- 17. youtube.com [youtube.com]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 19. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-2'-methoxybenzophenone via Friedel-Crafts Acylation

This guide provides an in-depth exploration of the synthesis of 2-Ethyl-2'-methoxybenzophenone, a substituted diarylketone, through the classic yet powerful Friedel-Crafts acylation reaction. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and critical insights into process parameters and potential challenges.

Part 1: Mechanistic Underpinnings and Strategic Considerations

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3] In the synthesis of 2-Ethyl-2'-methoxybenzophenone, this involves the reaction of anisole (methoxybenzene) with 2-ethylbenzoyl chloride in the presence of a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

The Reaction Mechanism:

The reaction proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of 2-ethylbenzoyl chloride.[1][2][4] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[1][2][4] This step is critical as it generates the potent electrophile required to overcome the aromatic stability of the anisole ring.

-

Electrophilic Aromatic Substitution (EAS): The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the acylium ion.[1][5] The methoxy group (-OCH₃) of anisole is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5][6] This directs the incoming acylium ion primarily to the positions ortho and para to the methoxy group. Due to steric hindrance from the methoxy group, the para-substituted product (4-methoxybenzophenone derivative) is often favored. However, the formation of the ortho-isomer, which is the target of this synthesis, still occurs.

-

Restoration of Aromaticity: The resulting intermediate, an arenium ion or sigma complex, is unstable as it has lost its aromaticity.[2][6] A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromatic π-system and yielding the final benzophenone product.[2][4]

-

Catalyst Complexation: The product, a ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4][7] This complexation deactivates the product, preventing further acylation (polysubstitution), which is a significant advantage over Friedel-Crafts alkylation.[7] However, it also means that a stoichiometric amount, or even a slight excess, of the catalyst is required to drive the reaction to completion.[4] The final product is liberated from this complex during the aqueous workup.[8]

Caption: Mechanism of Friedel-Crafts Acylation for 2-Ethyl-2'-methoxybenzophenone Synthesis.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks and rationale for each step. Adherence to safety protocols, particularly the handling of moisture-sensitive and corrosive reagents, is paramount.[9]

Reagent and Materials Data:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Anisole | 108.14 | 5.41 g (5.45 mL) | 50.0 | 1.0 |

| 2-Ethylbenzoyl Chloride | 168.62 | 9.27 g | 55.0 | 1.1 |

| Aluminum Chloride (AlCl₃) | 133.34 | 7.99 g | 60.0 | 1.2 |

| Dichloromethane (DCM) | 84.93 | ~100 mL | - | - |

| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | - | - |

| Sodium Bicarbonate (sat. soln) | 84.01 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried to remove any residual moisture.

-

Charge the flask with aluminum chloride (7.99 g, 60.0 mmol) and 50 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

Cool the suspension to 0°C using an ice-water bath. Vigorous stirring is essential.

-

Dissolve 2-ethylbenzoyl chloride (9.27 g, 55.0 mmol) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.[8]

-

Once the addition is complete, dissolve anisole (5.41 g, 50.0 mmol) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 5°C.

-

-

Reaction Progression:

-

After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate.

-

-

Workup and Quenching:

-

Upon completion, cool the reaction mixture back to 0°C in an ice bath.

-

Very cautiously and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 15 mL of concentrated hydrochloric acid.[9] This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

-

Stir the resulting mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.

-

-

Extraction and Washing:

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with 30 mL portions of DCM.[10]

-

Combine all organic extracts and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[9][11]

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[10]

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to isolate the desired isomer.[11][12]

-

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: A Senior Scientist's Perspective on Critical Process Parameters

The success of a Friedel-Crafts acylation lies not just in following the steps, but in understanding the causality behind them.

-

Strict Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[9] Any moisture will hydrolyze the AlCl₃, deactivating the catalyst and reducing the yield. This is why oven-dried glassware and anhydrous solvents are non-negotiable.

-

Temperature Control is Key: The initial formation of the acylium ion and the subsequent electrophilic attack are highly exothermic.[8] Maintaining a low temperature (0-5°C) during the addition of reagents is crucial to prevent undesirable side reactions, such as polysubstitution or thermal degradation. Allowing the reaction to proceed to completion at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting side products.

-

Order of Addition: Adding the acyl chloride to the AlCl₃ suspension first allows for the pre-formation of the active electrophile. The subsequent slow addition of the nucleophilic anisole ensures that its concentration is kept low, minimizing the risk of di-acylation, where a second acyl group could potentially be added to the highly activated ring.

-

Stoichiometry of the Catalyst: As the benzophenone product forms a complex with AlCl₃, more than one equivalent of the catalyst is required.[4] Using a slight excess (e.g., 1.2 equivalents) ensures that there is enough free catalyst to activate all of the acyl chloride, driving the reaction towards completion.

-

The Quenching Step: The workup procedure is not merely for product isolation; it is a critical chemical transformation. Adding the reaction mixture to an ice/acid solution hydrolyzes the aluminum-ketone complex, liberating the final product.[8] The acid also helps to dissolve the resulting aluminum hydroxides, facilitating a cleaner separation of the aqueous and organic layers. This step must be performed slowly and with extreme caution.

Part 4: Characterization

To confirm the identity and purity of the synthesized 2-Ethyl-2'-methoxybenzophenone, a suite of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic signals for the aromatic protons, the ethyl group, and the methoxy group, with integrations and splitting patterns consistent with the desired ortho-substituted isomer.

-

Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band characteristic of the ketone carbonyl group (C=O) typically around 1650-1680 cm⁻¹, as well as C-O stretching for the methoxy group and C-H stretches for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point for the purified, solid product indicates high purity.

Conclusion

The Friedel-Crafts acylation remains a robust and reliable method for the synthesis of aryl ketones like 2-Ethyl-2'-methoxybenzophenone. By understanding the underlying mechanism and meticulously controlling critical process parameters such as temperature, reagent stoichiometry, and anhydrous conditions, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide offer a comprehensive framework for the successful execution and optimization of this important transformation in a laboratory setting.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- European Patent Office.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

- Google Patents.

-

Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

- Google Patents.

-

ACS Publications. (2023). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation | Organic Letters. [Link]

-

European Patent Office. Benzophenone derivative, utraviolet absorbent and external preparation for skin - EP 0538839 A1. [Link]

- Google Patents.

-

ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]

-

NIH. (2012). Friedel-Crafts Acylation with Amides. [Link]

-

StuDocu. (2006). Friedel-Crafts Acylation of Anisole. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2008). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

-

RSC Publishing. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

-

Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

NIH. (2021). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]

-

ResearchGate. (2023). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. [Link]

-

Bulgarian Chemical Communications. (2014). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Friedel-Crafts Acylation [www1.udel.edu]

- 11. data.epo.org [data.epo.org]

- 12. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethyl-2'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-2'-methoxybenzophenone. As direct experimental spectra for this specific, non-commercially common compound are not readily published, this document synthesizes data from analogous structures and foundational NMR principles to construct a detailed, predictive elucidation. We will explore the influence of the ethyl and methoxy substituents, the anisotropic effects of the carbonyl group, and the steric implications of the 1,2-substitution pattern on the chemical shifts and coupling constants. This guide is intended for researchers and drug development professionals who rely on NMR spectroscopy for structural verification and characterization of complex organic molecules.

Foundational Principles and Experimental Design

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm). The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

Causality in Experimental Protocol Selection

A robust NMR analysis begins with a well-considered experimental setup. The choices made here directly impact data quality and interpretation.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethyl-2'-methoxybenzophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Rationale: CDCl₃ is a standard solvent for many organic molecules due to its excellent solubilizing power for moderately nonpolar compounds and its relatively simple solvent signal in both ¹H and ¹³C spectra.[2] Its interactions with the solute are generally minimal, providing a spectrum that is representative of the molecule's intrinsic state.[2]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

-

Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR.[3] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm. Its chemical inertness and volatility make it an ideal reference that does not interfere with the sample signals.

-

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Rationale: Higher field strengths, such as 500 MHz, provide greater spectral dispersion, minimizing signal overlap, particularly in the complex aromatic region of this molecule. This allows for more accurate determination of chemical shifts and coupling constants.

-

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 8-16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A relaxation delay of 2-5 seconds is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Caption: Structure of 2-Ethyl-2'-methoxybenzophenone.

Aliphatic Region (Ethyl Group)

The ethyl group (-CH₂CH₃) gives a characteristic pattern. [4]* Methyl Protons (-CH₃): These three protons are adjacent to the CH₂ group. According to the n+1 rule, they will be split into a triplet (2+1=3). Expected to appear around δ 1.1-1.3 ppm . [5][6]* Methylene Protons (-CH₂-): These two protons are adjacent to the CH₃ group and are deshielded by the aromatic ring. They will be split into a quartet (3+1=4). Expected to appear further downfield, around δ 2.6-2.8 ppm . [7]

Methoxy Region (-OCH₃)

The three protons of the methoxy group are equivalent and have no adjacent protons to couple with.

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet integrating to three protons. The typical chemical shift for an aromatic methoxy group is between δ 3.8-4.0 ppm . [8]

Aromatic Region

This region will be the most complex, containing signals for the 8 aromatic protons from the two distinct rings. The electron-withdrawing carbonyl group will deshield ortho protons, while the electron-donating ethyl and methoxy groups will shield protons on their respective rings. Due to the ortho-substitution, we expect four distinct signals for each ring, likely appearing as a series of doublets, triplets, and multiplets between δ 6.8 and 7.8 ppm . [1][9]A definitive assignment would require 2D NMR techniques.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-2'-methoxybenzophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.8 | Multiplet | 4H | Protons on ethyl-substituted ring |

| ~ 6.8 - 7.4 | Multiplet | 4H | Protons on methoxy-substituted ring |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ |

| ~ 2.6 - 2.8 | Quartet | 2H | -CH₂ CH₃ |

| ~ 1.1 - 1.3 | Triplet | 3H | -CH₂CH₃ |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom. We anticipate a total of 15 distinct signals.

Carbonyl Carbon

-

Ketone (C=O): The carbonyl carbon of a ketone is significantly deshielded and will be the furthest downfield signal, typically appearing in the range of δ 190-200 ppm . [3]

Aromatic Carbons

-

Aromatic (C=C): The 12 aromatic carbons will resonate between δ 115-160 ppm . [3]The carbons directly attached to the substituents (ipso-carbons) will have their shifts influenced by those groups. The carbon attached to the methoxy group is expected around δ 155-160 ppm, while the carbon attached to the ethyl group will be around δ 140-145 ppm. The two carbons attached to the carbonyl group will also be distinct.

Methoxy and Aliphatic Carbons

-

Methoxy Carbon (-OCH₃): The chemical shift of a methoxy carbon attached to an aromatic ring is typically around δ 55-56 ppm. [10]However, steric hindrance from the adjacent carbonyl and ethyl-phenyl group can force the methoxy group out of the plane of the aromatic ring. [11][12]This rotation can cause a downfield shift to ~δ 62 ppm , a phenomenon that has been well-documented and serves as a key structural indicator. [10][11]* Aliphatic Carbons (-CH₂CH₃): These carbons will be the most upfield. The -CH₂- carbon is expected around δ 25-30 ppm , and the terminal -CH₃ carbon is expected around δ 13-16 ppm .

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-2'-methoxybenzophenone

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 - 200 | C =O (Ketone) |

| ~ 115 - 160 | 12 x Aromatic C |

| ~ 58 - 62 | -OC H₃ |

| ~ 25 - 30 | -C H₂CH₃ |

| ~ 13 - 16 | -CH₂C H₃ |

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides foundational data, unambiguous assignment of all proton and carbon signals in a complex molecule like 2-Ethyl-2'-methoxybenzophenone requires 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to confirm the connectivity within the ethyl group (a cross-peak between the quartet and triplet) and to trace the connectivity between adjacent protons on each aromatic ring. [13]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal (e.g., the -CH₂, -CH₃, -OCH₃, and aromatic C-H) to its corresponding carbon signal. [14]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (which are invisible in HSQC) and for piecing the molecular fragments together. For example, HMBC would show correlations from the -CH₂- protons to the carbons of their attached aromatic ring, and from the aromatic protons ortho to the carbonyl to the carbonyl carbon itself. [13][14]

Caption: Logical workflow from 1D to 2D NMR for structural elucidation.

Conclusion

The structural elucidation of 2-Ethyl-2'-methoxybenzophenone via NMR spectroscopy is a multi-faceted process. The ¹H NMR spectrum is characterized by a distinct ethyl pattern, a methoxy singlet, and a complex aromatic region. The ¹³C NMR spectrum is notable for its downfield carbonyl signal and a potentially shifted methoxy carbon signal indicative of steric strain. While 1D spectra provide strong predictive evidence, the application of 2D NMR techniques like COSY, HSQC, and HMBC is essential for the complete and unambiguous assignment of every nucleus, thereby providing absolute confirmation of the molecular structure.

References

Sources

- 1. brainly.com [brainly.com]

- 2. reddit.com [reddit.com]

- 3. Cshifts [sites.science.oregonstate.edu]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. signals in the { } ^ { 1 } \mathrm { H } NMR spectrum of ethylbenzene. N.. [askfilo.com]

- 6. Ethylbenzene(100-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. acdlabs.com [acdlabs.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 14. nmr.tamu.edu [nmr.tamu.edu]

Deconstructing 2-Ethyl-2'-methoxybenzophenone: A Technical Guide to its Electron Ionization Mass Spectrometry Fragmentation

Foreword: The Logic of Fragmentation

In the landscape of drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. The ability to elucidate a molecule's structure from its fragmentation pattern under electron ionization (EI) is a cornerstone of this technique. This guide provides an in-depth, theoretical exploration of the fragmentation pathways of 2-Ethyl-2'-methoxybenzophenone. While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its fragmentation with a high degree of confidence by applying fundamental principles of mass spectrometry and drawing upon spectral data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just the 'what' but the 'why' behind mass spectral data.

Part 1: Foundational Principles of Fragmentation in Aromatic Ketones

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M+•). This radical cation is energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. For a molecule like 2-Ethyl-2'-methoxybenzophenone, several key fragmentation mechanisms are anticipated to be at play.

Alpha-Cleavage: The Ketone's Signature Fission

For ketones, the most prominent fragmentation pathway is typically alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2][3] This process is driven by the stability of the resulting acylium ion, which is resonance-stabilized.[4][5] In an asymmetrical ketone such as 2-Ethyl-2'-methoxybenzophenone, alpha-cleavage can occur on either side of the carbonyl group, providing crucial information about the substituents on each aromatic ring.

McLafferty Rearrangement: A Hydrogen's Journey

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[6][7][8] This process involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the bond between the α and β carbons.[9] The presence of an ethyl group in 2-Ethyl-2'-methoxybenzophenone makes it a potential candidate for this rearrangement.

Fragmentation of Aromatic Systems

Aromatic rings lend considerable stability to the molecular ion, often resulting in a prominent M+• peak. Alkyl-substituted benzene rings frequently undergo benzylic cleavage to form a stable tropylium ion at m/z 91.[10] The unsubstituted phenyl group can also be lost or detected as the phenyl cation at m/z 77.[11]

The Influence of Methoxy Substituents

Methoxy-substituted aromatic compounds have a characteristic fragmentation pathway involving the loss of a methyl radical (•CH₃) to form a stable oxonium ion.[12] This is often followed by the subsequent loss of carbon monoxide (CO).

Part 2: The Anticipated Fragmentation Pathway of 2-Ethyl-2'-methoxybenzophenone

Let us now apply these principles to predict the mass spectrum of 2-Ethyl-2'-methoxybenzophenone (Molecular Weight: 240.30 g/mol ).

Caption: Molecular structure of 2-Ethyl-2'-methoxybenzophenone.

Upon electron ionization, the molecule will form a molecular ion at m/z 240 . The subsequent fragmentation is a competition between several pathways, as illustrated below.

Caption: Proposed fragmentation pathways for 2-Ethyl-2'-methoxybenzophenone.

Pathway A: Alpha-Cleavage

-

Cleavage adjacent to the methoxy-substituted ring: This pathway involves the loss of the ethylphenyl radical to form the 2-methoxybenzoyl cation. This is expected to be a very stable and thus abundant ion.

-

m/z 135: [C₈H₇O₂]⁺

-

-

Cleavage adjacent to the ethyl-substituted ring: This involves the loss of the 2-methoxyphenyl radical to form the 2-ethylbenzoyl cation.

-

m/z 133: [C₉H₉O]⁺

-

Aromatic ketones often show a prominent peak from the cleavage that results in the ArC≡O⁺ fragment.[11] In this case, we can also anticipate the formation of the benzoyl cation through cleavage of the bond to the ethyl-substituted ring.

-

m/z 105: [C₇H₅O]⁺ (benzoyl cation) from the loss of the ethylphenyl group. This is a common fragment for benzophenones.[11]

Pathway B: McLafferty Rearrangement

The ethyl group provides a source of γ-hydrogens. A McLafferty rearrangement would involve the transfer of a hydrogen from the methyl of the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

-

m/z 212: [C₁₄H₁₂O₂]⁺• (Resulting from the loss of C₂H₄)

Pathway C: Substituent-Driven Fragmentation

-

Loss of a Methyl Radical: The methoxy group can readily lose a methyl radical.

-

m/z 225: [C₁₅H₁₃O₂]⁺

-

-

Loss of an Ethyl Radical: The ethyl group can be lost as a radical.

-

m/z 211: [C₁₄H₁₁O₂]⁺

-

-

Formation of Phenyl and Tropylium Ions: Further fragmentation of the aromatic rings can lead to characteristic ions.

Part 3: Tabulated Summary of Predicted Fragments

| m/z | Proposed Ion Structure | Formation Pathway | Notes |

| 240 | [C₁₆H₁₆O₂]⁺• | Molecular Ion | Should be observable, stability enhanced by aromatic rings. |

| 225 | [C₁₅H₁₃O₂]⁺ | Loss of •CH₃ from methoxy group | A common fragmentation for methoxy-substituted aromatics.[12] |

| 212 | [C₁₄H₁₂O₂]⁺• | McLafferty Rearrangement | Loss of ethene (C₂H₄).[6][7] |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of •C₂H₅ | Alpha-cleavage of the ethyl group. |

| 135 | [C₈H₇O₂]⁺ | Alpha-cleavage | Formation of the 2-methoxybenzoyl cation. |

| 133 | [C₉H₉O]⁺ | Alpha-cleavage | Formation of the 2-ethylbenzoyl cation. |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage | Formation of the benzoyl cation.[11] |

| 91 | [C₇H₇]⁺ | Rearrangement of ethylphenyl fragment | Tropylium ion, characteristic of alkylbenzenes.[10] |

| 77 | [C₆H₅]⁺ | Cleavage of the phenyl group | Phenyl cation, common in benzophenones.[11] |

Part 4: Hypothetical Experimental Protocol

To acquire the mass spectrum of 2-Ethyl-2'-methoxybenzophenone, the following experimental setup would be employed:

Caption: Experimental workflow for acquiring the EI mass spectrum.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of 2-Ethyl-2'-methoxybenzophenone (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity and control the amount of sample entering the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is compiled into a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion: A Predictive Framework

This guide has outlined the theoretically derived fragmentation pattern of 2-Ethyl-2'-methoxybenzophenone based on established principles of electron ionization mass spectrometry. The key predicted fragmentation pathways include alpha-cleavage leading to characteristic acylium ions, a potential McLafferty rearrangement due to the ethyl substituent, and fragmentations driven by the methoxy and ethyl groups. This predictive framework serves as a robust starting point for the interpretation of experimental data and highlights the power of understanding fundamental fragmentation mechanisms in structural elucidation. The self-validating nature of this approach lies in the consistency of these fragmentation rules across a vast range of organic molecules, providing a high degree of confidence in the predicted spectral features.

References

- Fiveable. α-cleavage Definition - Organic Chemistry Key Term.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.

- JoVE. (2024).

- The Potential. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).

- Chemistry Steps. Alpha (α) Cleavage.

- eGyanKosh.

- BenchChem. Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide.

- Name Reactions. McLafferty Rearrangement.

- Wikipedia. McLafferty rearrangement.

- Chemistry Steps. McLafferty Rearrangement.

- Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. jove.com [jove.com]

- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. GCMS Section 6.9.5 [people.whitman.edu]

- 11. GCMS Section 6.11.3 [people.whitman.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the UV Absorption Spectrum of 2-Ethyl-2'-methoxybenzophenone

This guide provides a comprehensive technical overview of the ultraviolet (UV) absorption spectrum of 2-Ethyl-2'-methoxybenzophenone. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize photochemistry and require a deep understanding of the photo-physical properties of UV absorbers and photoinitiators. This document moves beyond a simple presentation of data to explain the underlying principles, experimental considerations, and practical implications of the compound's interaction with UV radiation.

Introduction to 2-Ethyl-2'-methoxybenzophenone: A Molecule of Photochemical Interest

2-Ethyl-2'-methoxybenzophenone belongs to the class of aromatic ketones known as benzophenones. These compounds are characterized by a central carbonyl group bonded to two phenyl rings. The substitution pattern on these rings dictates the molecule's photophysical and photochemical behavior. Benzophenone and its derivatives are widely used as photoinitiators in radical polymerization, as UV-curing agents in inks and coatings, and as UV absorbers in sunscreens and plastics.[1]

The specific structure of 2-Ethyl-2'-methoxybenzophenone, with an ethyl group at the ortho position of one phenyl ring and a methoxy group at the ortho position of the other, suggests a nuanced photochemical profile. The ortho-substituents can induce significant steric and electronic effects, influencing the conformation of the molecule and, consequently, its absorption and excited-state properties. Understanding its UV absorption spectrum is the first critical step in harnessing its photochemical potential.

Caption: Chemical Structure of 2-Ethyl-2'-methoxybenzophenone.

Theoretical Framework: Understanding the UV Absorption Profile

The UV absorption spectrum of a benzophenone derivative is primarily governed by electronic transitions within the delocalized π-system of the aromatic rings and the non-bonding electrons of the carbonyl oxygen. Two main types of transitions are responsible for the characteristic absorption bands:

-

π → π* Transitions: These are high-energy transitions that typically result in a strong absorption band in the shorter wavelength UV region (UVC to UVB). In benzophenone, this band is usually observed around 250 nm.[2]

-

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It is a lower energy, and thus longer wavelength, transition that is formally forbidden, resulting in a weaker absorption band in the UVA region, typically between 330 and 360 nm.[3]

The substituents on the phenyl rings significantly modulate these transitions:

-

2'-Methoxy Group: The methoxy group is an electron-donating group. Through resonance, it increases the electron density of the aromatic system, which can lead to a bathochromic (red) shift of the π → π* transition.

-

2-Ethyl Group: The ortho-ethyl group introduces steric hindrance, which can force the phenyl rings to twist out of planarity with the carbonyl group. This disruption of conjugation can lead to a hypsochromic (blue) shift and a decrease in the intensity of the absorption bands. The photoenolization of ortho-substituted benzophenones has been a subject of study, indicating the reactivity of these molecules upon UV absorption.

Based on these principles, the UV absorption spectrum of 2-Ethyl-2'-methoxybenzophenone is expected to show a strong absorption band below 300 nm and a weaker, broader band at longer wavelengths. The exact positions and intensities of these bands will be a result of the interplay between the electronic effects of the methoxy group and the steric effects of the ethyl group.

Caption: Electronic transitions in a substituted benzophenone.

Experimental Determination of the UV Absorption Spectrum

A robust and reliable experimental protocol is essential for obtaining an accurate UV-Vis absorption spectrum. The following procedure is a self-validating system designed for this purpose.

Materials and Instrumentation

-

Analyte: 2-Ethyl-2'-methoxybenzophenone (high purity)

-

Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and acetonitrile. The choice of solvent can influence the spectrum.[4]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 2-Ethyl-2'-methoxybenzophenone (e.g., 10 mg).

-

Dissolve the compound in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the Beer-Lambert Law.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders and run a baseline correction.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan. The instrument will record the absorbance at each wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

-

Sources

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2-Ethyl-2'-methoxybenzophenone in Organic Solvents

For Immediate Release

[City, State] – January 18, 2026 – In the intricate world of pharmaceutical and materials science, understanding the solubility of active compounds is a cornerstone of successful formulation development. This in-depth technical guide offers a comprehensive overview of the solubility of 2-Ethyl-2'-methoxybenzophenone, a key intermediate in various manufacturing processes. Tailored for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework for solubility but also practical, field-proven methodologies for its determination.

Introduction: The Significance of Solubility in Process Chemistry

2-Ethyl-2'-methoxybenzophenone, with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol , is a benzophenone derivative whose utility in organic synthesis is intrinsically linked to its behavior in solution. The ethyl group at the 2-position and the methoxy group at the 2'-position introduce specific steric and electronic effects that dictate its interaction with various organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the quality and consistency of the final product.

This guide will explore the theoretical underpinnings of the solubility of this compound, present anticipated solubility profiles in a range of common organic solvents, and provide a detailed, step-by-step protocol for the empirical determination of its solubility.

Deconstructing Solubility: The Molecular Dance of Solute and Solvent

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The solubility of 2-Ethyl-2'-methoxybenzophenone is governed by the interplay of its molecular structure with the physical properties of the solvent, primarily polarity.

The 2-Ethyl-2'-methoxybenzophenone molecule possesses both nonpolar and polar characteristics. The two phenyl rings and the ethyl group contribute to its nonpolar nature, favoring dissolution in nonpolar solvents. Conversely, the carbonyl group (C=O) and the methoxy group (-OCH₃) introduce polarity, allowing for dipole-dipole interactions with polar solvents.

Factors Influencing Solubility:

-

Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant or polarity index, is a primary determinant of its ability to dissolve a given solute. We can anticipate that 2-Ethyl-2'-methoxybenzophenone will exhibit good solubility in solvents of moderate polarity that can engage in dipole-dipole interactions without being overly polar to the point of excluding the nonpolar regions of the molecule.

-

Hydrogen Bonding: While 2-Ethyl-2'-methoxybenzophenone is not a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents like alcohols, though its solubility may be limited by the overall nonpolar character of the molecule.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For 2-Ethyl-2'-methoxybenzophenone, an increase in temperature is expected to enhance its solubility in most organic solvents.

Anticipated Solubility Profile of 2-Ethyl-2'-methoxybenzophenone

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Heptane | Nonpolar | Low to Medium | The large nonpolar aromatic and alkyl groups of the solute will have some affinity for the nonpolar solvent. |

| Toluene | Aromatic | High | The aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions, promoting high solubility. |

| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane is well-suited to dissolve both the polar and nonpolar moieties of the molecule. |

| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for this compound. |

| Acetone | Polar Aprotic | High | Acetone is a versatile polar aprotic solvent that is expected to effectively solvate 2-Ethyl-2'-methoxybenzophenone.[4] |

| Isopropanol | Polar Protic | Medium | The hydroxyl group of isopropanol can interact with the carbonyl and methoxy groups, but the overall nonpolar character of the solute may limit miscibility. |

| Ethanol | Polar Protic | Medium | Similar to isopropanol, ethanol's ability to hydrogen bond is balanced by the nonpolar regions of the solute. |

| Methanol | Polar Protic | Medium to Low | Methanol is more polar than ethanol and isopropanol, which may lead to a less favorable interaction with the nonpolar parts of the solute molecule. |

| Water | Polar Protic | Very Low | The predominantly nonpolar character of 2-Ethyl-2'-methoxybenzophenone makes it practically insoluble in water. |

A Practical Approach: Experimental Determination of Solubility

To obtain precise, quantitative solubility data, an empirical approach is necessary. The following is a detailed, self-validating protocol for determining the solubility of 2-Ethyl-2'-methoxybenzophenone in a given organic solvent.

Materials and Equipment

-

2-Ethyl-2'-methoxybenzophenone (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

An In-depth Technical Guide to the Photophysical Properties of 2-Ethyl-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated photophysical properties of 2-Ethyl-2'-methoxybenzophenone. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes foundational knowledge of the benzophenone chromophore with established principles of substituent effects. By analyzing data from closely related analogs, including ortho-alkylated and methoxy-substituted benzophenones, this guide offers a well-reasoned prediction of the absorption, emission, and excited-state dynamics of 2-Ethyl-2'-methoxybenzophenone. This in-depth analysis is intended to serve as a valuable resource for researchers in photochemistry, materials science, and pharmacology, enabling a deeper understanding and facilitating the rational design of novel photoactive molecules.

Introduction: The Benzophenone Core and the Influence of Substitution

Benzophenone is a cornerstone in the field of photochemistry, primarily due to its highly efficient intersystem crossing (ISC) to a long-lived triplet excited state. This characteristic makes it an exceptional photosensitizer. The versatility of the benzophenone scaffold allows for the fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents.

The subject of this guide, 2-Ethyl-2'-methoxybenzophenone, incorporates two key substituents that are expected to significantly modulate the properties of the parent benzophenone molecule:

-

An ortho-Ethyl Group: The presence of an alkyl group at the ortho position introduces steric hindrance, which can alter the conformation of the molecule and provide a pathway for intramolecular hydrogen abstraction, a process known as photoenolization.

-